

# Technical Profile: 6-Chloro-2-ethylbenzo[d]oxazole[1][2]

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## Compound of Interest

Compound Name: 6-Chloro-2-ethylbenzoxazole

CAS No.: 1027019-12-0

Cat. No.: B2510140

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## Executive Summary

6-Chloro-2-ethylbenzo[d]oxazole (CAS: 1027019-12-0) is a bioactive heterocyclic compound belonging to the benzoxazole class.[1] Characterized by a fused benzene and oxazole ring system substituted with a chlorine atom at the 6-position and an ethyl group at the 2-position, this molecule serves as a critical scaffold in medicinal chemistry and agrochemical development. Its structural rigidity, combined with the lipophilic nature of the ethyl and chloro substituents, makes it a valuable pharmacophore for targeting enzyme active sites, particularly in antimicrobial and anti-inflammatory research.

## Chemical Identity & Physicochemical Properties[3] [4][5][6][7][8][9][10]

Property	Data
CAS Number	1027019-12-0
IUPAC Name	6-chloro-2-ethyl-1,3-benzoxazole
Molecular Formula	C <sub>9</sub> H <sub>8</sub> ClNO
Molecular Weight	181.62 g/mol
Physical State	Colorless liquid or low-melting solid
Solubility	Soluble in organic solvents (CHCl <sub>3</sub> , DMSO, MeOH); poorly soluble in water
LogP (Predicted)	~3.2 (Lipophilic)
SMILES	<chem>CCC1=NC2=C(O1)C=C(C=C2)Cl</chem>

## Structural Analysis

The core of the molecule is the benzo[d]oxazole bicycle, a planar aromatic system that mimics the purine bases found in DNA/RNA, conferring potential for biological interaction.

- **6-Chloro Substituent:** The chlorine atom at position 6 acts as an electron-withdrawing group (EWG) via induction but is electron-donating via resonance. In this position, it enhances the lipophilicity of the molecule (increasing membrane permeability) and blocks metabolic oxidation at the para-position relative to the nitrogen, potentially increasing metabolic stability.
- **2-Ethyl Substituent:** The ethyl group at the C2 position introduces steric bulk and flexibility compared to a methyl group. It serves as a hydrophobic anchor, often critical for fitting into hydrophobic pockets of target enzymes (e.g., cyclooxygenase or bacterial DNA gyrase).

## Synthetic Pathways[2][7]

Two primary methodologies are established for the synthesis of 6-Chloro-2-ethylbenzo[d]oxazole: a "Green" condensation route and an oxidative cyclization route.

## Protocol A: Green Condensation in PEG-400 (Recommended)

This method is preferred for its high atom economy, mild conditions, and avoidance of toxic volatile organic solvents.

Reagents:

- 2-Amino-5-chlorophenol (1.0 equiv)
- Propionaldehyde (1.1 equiv)
- Polyethylene Glycol 400 (PEG-400) as solvent[2]

Step-by-Step Methodology:

- Preparation: Charge a round-bottom flask with PEG-400 (approx. 5-10 mL per mmol of substrate).
- Addition: Add 2-Amino-5-chlorophenol and stir to dissolve. Add propionaldehyde slowly to the mixture.
- Reaction: Heat the mixture to 80–85°C. Stir efficiently for 2–4 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (8:2).
- Work-up: Cool the reaction mixture to room temperature. Pour into crushed ice/cold water.
- Isolation: Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure.
- Purification: Purify the crude residue via silica gel column chromatography (eluent: Hexane/EtOAc) to yield the pure product.

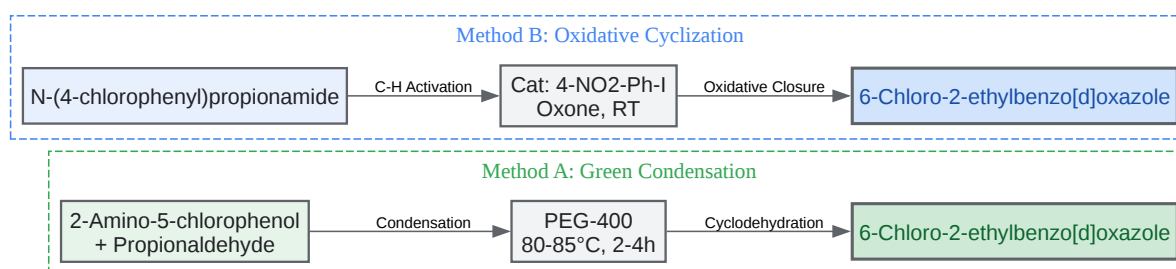
## Protocol B: Oxidative Cyclization (Organocatalytic)

This route utilizes an oxidative closure of a phenolic Schiff base or amide, useful when starting from the amide precursor.

Reagents:

- N-(4-chlorophenyl)propionamide
- 1-Iodo-4-nitrobenzene (Catalyst, 10-20 mol%)
- Oxone (Terminal Oxidant)[3]
- Solvent: HFIP (Hexafluoroisopropanol) or similar polar medium.

Workflow Diagram:



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Figure 1: Comparison of synthetic routes. Method A utilizes a condensation mechanism in a green solvent, while Method B employs an organocatalytic oxidative approach.

## Analytical Profiling

Accurate characterization is vital for validating the synthesis. The following data represents the standard spectral signature for 6-Chloro-2-ethylbenzo[d]oxazole.

## Nuclear Magnetic Resonance (<sup>1</sup>H NMR)

Solvent: CDCl<sub>3</sub> / DMSO-d<sub>6</sub> (400 MHz)

Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment	Structural Note
1.29 - 1.45	Triplet (t)	3H	-CH <sub>2</sub> -CH <sub>3</sub>	Terminal methyl of ethyl group ( Hz)
2.75 - 2.95	Quartet (q)	2H	-CH <sub>2</sub> -CH <sub>3</sub>	Methylene bridge ( Hz)
7.27	Doublet of Doublets (dd)	1H	Ar-H (C5)	Coupling with C4 and C7 ( Hz)
7.47 - 7.50	Doublet (d)	1H	Ar-H (C7)	Meta-coupling, adjacent to Cl ( Hz)
7.56	Doublet (d)	1H	Ar-H (C4)	Ortho-coupling ( Hz)

## Infrared Spectroscopy (IR)[2][6][7][11]

- 1610–1620 cm<sup>-1</sup>: C=N stretching (Characteristic of the oxazole ring).
- 1570 cm<sup>-1</sup>: C=C aromatic skeletal vibrations.
- 1050–1250 cm<sup>-1</sup>: C-O-C stretching (Ether linkage of the oxazole).
- 700–800 cm<sup>-1</sup>: C-Cl stretching.

## Biological Potential & Applications[3][5][13][14][15][16]

The 2-substituted benzoxazole scaffold is a privileged structure in drug discovery. The specific 6-chloro-2-ethyl derivative exhibits potential in two primary therapeutic areas:

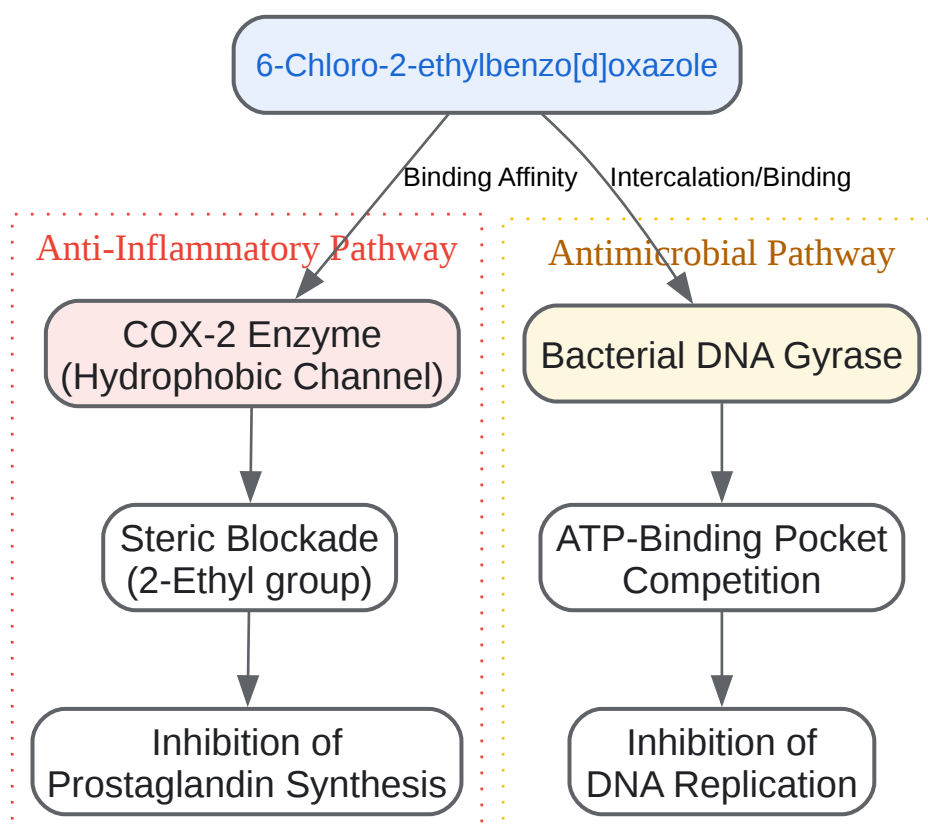
## Antimicrobial Activity (DNA Gyrase Inhibition)

Benzoxazoles are known isosteres of nucleobases. The planar structure allows intercalation into bacterial DNA or binding to the ATP-binding pocket of DNA Gyrase B, an enzyme essential for bacterial DNA replication. The 6-chloro group enhances affinity for the hydrophobic pocket of the enzyme.

## Anti-Inflammatory (COX Inhibition)

The structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests activity against Cyclooxygenase (COX) enzymes. The 2-ethyl group provides the necessary steric volume to occupy the hydrophobic channel of the COX active site, potentially inhibiting the conversion of arachidonic acid to prostaglandins.

Mechanism of Action Diagram:



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Figure 2: Predicted mechanisms of action. The compound targets inflammatory pathways via COX inhibition and bacterial replication via DNA gyrase interference.

## References

- Organocatalytic Syntheses of Benzoxazoles via C-H Functionalization Source: The Journal of Organic Chemistry (ACS Publications) Context: Describes the oxidative cyclization method (Method B) and provides specific NMR data for the 6-chloro-2-ethyl derivative. URL: [\[Link\]](#)
- Green Synthesis of Benzoxazole Derivatives Using PEG-400 Source: Semantic Scholar / ResearchGate Context: Details the environmentally friendly condensation protocol (Method A) and confirms spectral data. URL: [\[Link\]](#)[\[3\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Benzoxazole Scaffold in Medicinal Chemistry Source: National Institutes of Health (NIH) / PubMed Central Context: General review of the biological activities (Antimicrobial, Anticancer) of 2-substituted benzoxazoles. URL: [\[Link\]](#)

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## Sources

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